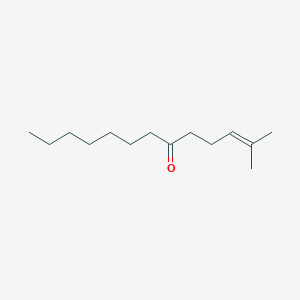
2-Methyltridec-2-EN-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltridec-2-EN-6-one is an organic compound with the molecular formula C14H26O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond at the second carbon and a methyl group at the second position of the tridecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltridec-2-EN-6-one can be achieved through various methods. One common approach involves the condensation of prenyl halides with acetone in the presence of an alkali hydroxide. The yield of the desired product can be improved by the addition of solvents such as dimethyl sulfoxide, dimethylformamide, or potassium iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyltridec-2-EN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Methyltridec-2-EN-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyltridec-2-EN-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-1-tridecene: This compound is similar in structure but lacks the ketone group, resulting in different chemical properties and reactivity.
1-Tridecene: Another related compound, differing by the position of the double bond and the absence of the methyl group at the second position.
Uniqueness: 2-Methyltridec-2-EN-6-one is unique due to its specific structural features, including the presence of both a double bond and a ketone group
Properties
CAS No. |
125630-62-8 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-methyltridec-2-en-6-one |
InChI |
InChI=1S/C14H26O/c1-4-5-6-7-8-11-14(15)12-9-10-13(2)3/h10H,4-9,11-12H2,1-3H3 |
InChI Key |
UJCXNWTYLWMKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


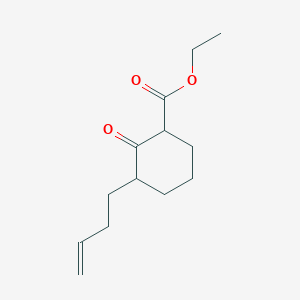
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
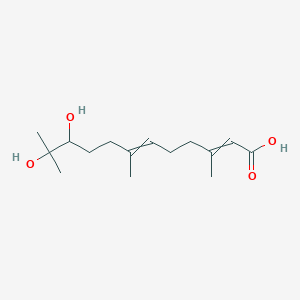
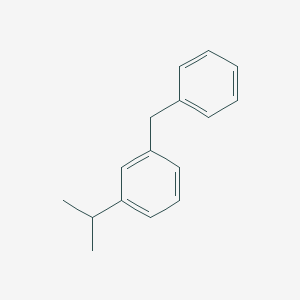
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)

![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
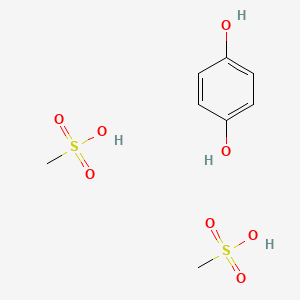


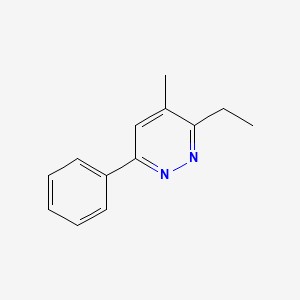
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)

